molecular formula C20H18N2O4 B5220886 (5E)-5-(4-methoxy-2-methylbenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(4-methoxy-2-methylbenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5220886
M. Wt: 350.4 g/mol
InChI Key: DBBKYKMXMJFPCC-GZTJUZNOSA-N
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Description

(5E)-5-(4-methoxy-2-methylbenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

(5E)-5-[(4-methoxy-2-methylphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-4-7-15(8-5-12)22-19(24)17(18(23)21-20(22)25)11-14-6-9-16(26-3)10-13(14)2/h4-11H,1-3H3,(H,21,23,25)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBKYKMXMJFPCC-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)C)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)C)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-methoxy-2-methylbenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes with pyrimidine derivatives under basic or acidic conditions. Common reagents used in the synthesis include:

  • Aldehydes: 4-methoxy-2-methylbenzaldehyde and 4-methylbenzaldehyde
  • Pyrimidine derivatives: Pyrimidine-2,4,6(1H,3H,5H)-trione
  • Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-methoxy-2-methylbenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(4-methoxy-2-methylbenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of pyrimidine compounds are often explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(4-methoxy-2-methylbenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(2-methylbenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-(4-methoxy-2-methylbenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.

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